2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline
CAS No.: 1031928-75-2
Cat. No.: VC18387962
Molecular Formula: C17H15ClFNO4
Molecular Weight: 351.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031928-75-2 |
|---|---|
| Molecular Formula | C17H15ClFNO4 |
| Molecular Weight | 351.8 g/mol |
| IUPAC Name | diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate |
| Standard InChI | InChI=1S/C17H15ClFNO4/c1-3-23-16(21)13(17(22)24-4-2)8-11-7-10-5-6-12(19)9-14(10)20-15(11)18/h5-9H,3-4H2,1-2H3 |
| Standard InChI Key | DBALUCRIPKVIBA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Chloro-7-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse chemical reactivity and biological activity. Its IUPAC name, diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate, reflects the presence of three key functional groups:
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A chloro substituent at position 2 of the quinoline ring.
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A fluoro substituent at position 7.
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A diethoxycarbonylvinyl group at position 3, contributing to its electrophilic character .
The compound’s canonical SMILES string, CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC, provides a standardized representation of its atomic connectivity, while its InChIKey (DBALUCRIPKVIBA-UHFFFAOYSA-N) facilitates database searches and computational studies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1031928-75-2 |
| Molecular Formula | |
| Molecular Weight | 351.76 g/mol |
| IUPAC Name | Diethyl 2-[(2-chloro-7-fluoroquinolin-3-yl)methylidene]propanedioate |
| SMILES | CCOC(=O)C(=CC1=C(N=C2C=C(C=CC2=C1)F)Cl)C(=O)OCC |
| InChIKey | DBALUCRIPKVIBA-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Spectroscopic Characterization
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NMR Spectroscopy: Proton and carbon-13 NMR would resolve the quinoline aromatic signals, vinyl proton coupling, and ethoxy group splitting patterns.
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IR Spectroscopy: Stretching vibrations for carbonyl groups () and C-F bonds () are expected.
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | 95.00% | 5 mg | 500.43 |
| BioBlocks Incorporated | Research Grade | 10 mg | Custom Quote |
Minimum order quantities typically start at 5–10 mg, underscoring its high-value status in early-stage drug discovery .
Future Research Directions
Mechanistic Studies
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Target Identification: Proteomic profiling to identify protein targets of the vinylquinoline scaffold.
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Structure-Activity Relationships (SAR): Modifying the ethoxy groups to enhance bioavailability or potency.
Preclinical Development
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Toxicology Assessments: Acute and chronic toxicity studies in model organisms.
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Formulation Optimization: Nanoencapsulation to improve aqueous solubility.
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